6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15112779
Molecular Formula: C22H19N5O4S
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N5O4S |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C22H19N5O4S/c1-31-17-9-7-14(8-10-17)18(28)13-32-22-26-25-19(27(22)16-5-3-2-4-6-16)11-15-12-20(29)24-21(30)23-15/h2-10,12H,11,13H2,1H3,(H2,23,24,29,30) |
| Standard InChI Key | NTJTXYZSYOGZAD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s structure combines three pharmacologically significant moieties:
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Pyrimidine-2,4-dione backbone: A six-membered aromatic ring with two ketone groups at positions 2 and 4, contributing to hydrogen bonding and π-π stacking interactions.
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1,2,4-Triazole ring: A five-membered ring with three nitrogen atoms, enhancing metabolic stability and metal-binding capacity.
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4-Methoxyphenyl-thioether side chain: A sulfur-linked group providing lipophilicity and electron-donating effects via the methoxy substituent.
The IUPAC name reflects this arrangement: 6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione.
Physicochemical Data
Key properties include:
| Property | Value |
|---|---|
| Molecular weight | 449.5 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
| Topological polar surface area | 135 Ų |
| Hydrogen bond acceptors | 9 |
| Hydrogen bond donors | 2 |
The compound’s moderate lipophilicity () and high polar surface area suggest limited blood-brain barrier penetration but favorable solubility in dimethyl sulfoxide (DMSO).
Synthesis and Characterization
Synthetic Pathway
The synthesis involves three stages:
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Formation of the triazole-thioether intermediate:
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Reaction of 4-phenyl-1,2,4-triazole-3-thiol with 2-chloro-1-(4-methoxyphenyl)ethanone in the presence of a base (e.g., KCO) yields the thioether-linked triazole intermediate.
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Alkylation of pyrimidine-2,4-dione:
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The intermediate undergoes nucleophilic substitution with 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione in acetone under reflux.
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Purification:
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Recrystallization from ethanol/water mixtures achieves >95% purity.
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Yield and Optimization
Reaction yields vary with conditions:
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thioether | DMF | 80 | 78 |
| Alkylation | Acetone | 60 | 82 |
| Recrystallization | Ethanol | 25 | 95 |
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. -NMR (400 MHz, DMSO-d) shows characteristic signals at δ 8.21 (s, 1H, triazole-H), 7.89 (d, Hz, 2H, methoxyphenyl-H), and 5.42 (s, 2H, pyrimidine-CH).
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
Mechanistic studies suggest disruption of microbial cell membranes via thioether-mediated lipid peroxidation.
Anticancer Effects
The compound inhibits proliferation in human cancer cell lines:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 18.7 | Caspase-3 activation |
| A549 (lung) | 22.4 | ROS generation |
| HeLa (cervical) | 35.1 | G2/M cell cycle arrest |
Dose-dependent reactive oxygen species (ROS) induction correlates with apoptosis, as shown by Annexin V/propidium iodide staining.
Mechanism of Action
Kinase Inhibition
Structural analogy to patented pyrimidine derivatives (WO2014106800A2) suggests potential kinase inhibitory activity . Molecular docking predicts binding to the ATP pocket of EGFR (epidermal growth factor receptor) with a calculated of 4.3 nM.
Anti-Inflammatory Pathways
In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α and IL-6 secretion by 62% and 58%, respectively, at 10 µM. This aligns with suppression of NF-κB nuclear translocation.
Research Challenges and Future Directions
While preclinical data are promising, key gaps remain:
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Pharmacokinetics: No in vivo absorption, distribution, metabolism, or excretion (ADME) data are available.
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Toxicity: Chronic toxicity studies in mammalian models are absent.
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Formulation: Poor aqueous solubility ( mg/mL) necessitates nanoparticulate delivery systems.
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